7-Nitroisoquinolin-3-amine
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Overview
Description
7-Nitroisoquinolin-3-amine is a chemical compound with the molecular formula C9H7N3O2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a nitro group at the 7th position and an amino group at the 3rd position of the isoquinoline ring makes this compound unique and significant in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroisoquinolin-3-amine can be achieved through several methods. One common approach involves the nitration of isoquinoline followed by amination. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the amination step can be carried out using ammonia or an amine source under suitable conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Nitroisoquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or platinum.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitrosoisoquinoline derivatives.
Reduction: Formation of 3,7-diaminoisoquinoline.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
7-Nitroisoquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Nitroisoquinolin-3-amine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The amino group can form hydrogen bonds with biological macromolecules, affecting their structure and function. These interactions can lead to various biological effects, including modulation of enzyme activity and gene expression .
Comparison with Similar Compounds
3-Aminoisoquinoline: Lacks the nitro group, making it less reactive in redox reactions.
7-Nitroquinoline: Lacks the amino group, reducing its ability to form hydrogen bonds with biological targets.
Uniqueness: 7-Nitroisoquinolin-3-amine is unique due to the presence of both nitro and amino groups, allowing it to participate in a wider range of chemical reactions and biological interactions compared to its analogs. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H7N3O2 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
7-nitroisoquinolin-3-amine |
InChI |
InChI=1S/C9H7N3O2/c10-9-4-6-1-2-8(12(13)14)3-7(6)5-11-9/h1-5H,(H2,10,11) |
InChI Key |
NJHWFEJMHCPMCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)N)[N+](=O)[O-] |
Origin of Product |
United States |
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